molecular formula C10H13NS B15271548 (1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol

(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol

Cat. No.: B15271548
M. Wt: 179.28 g/mol
InChI Key: FASOXSXJQRMVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired indole compound in good yield.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of (1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing cellular processes. The thiol group can form disulfide bonds, affecting protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the thiol group allows for unique interactions and reactions compared to other indole derivatives .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

(1-methyl-2,3-dihydroindol-5-yl)methanethiol

InChI

InChI=1S/C10H13NS/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

FASOXSXJQRMVIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.